molecular formula C21H30ClN5O5 B1421366 tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate CAS No. 480452-36-6

tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate

Cat. No.: B1421366
CAS No.: 480452-36-6
M. Wt: 467.9 g/mol
InChI Key: YJDLJNAWLBVIRF-UHFFFAOYSA-N
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Description

Edoxaban impurity 4 is a byproduct formed during the synthesis of Edoxaban, a novel anticoagulant drug. Edoxaban acts as a direct, selective, and reversible inhibitor of coagulation factor Xa, which is crucial in the coagulation cascade. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .

Mechanism of Action

Target of Action

Edoxaban impurity 4, also known as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate, is an impurity of Edoxaban . The primary target of this compound is Factor Xa (FXa) , a key protein in the coagulation cascade .

Mode of Action

Edoxaban impurity 4 acts as a selective, potent, and orally active inhibitor of FXa . It inhibits free FXa and prothrombinase, with K_i values of 0.561 nM and 2.98 nM, respectively . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots .

Biochemical Pathways

The inhibition of FXa by Edoxaban impurity 4 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the amplification of protein factors in this cascade, Edoxaban impurity 4 effectively reduces the risk of thrombus formation .

Pharmacokinetics

Edoxaban, the parent compound of Edoxaban impurity 4, has a bioavailability of approximately 62% . It reaches peak plasma concentrations within 1.0-2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing up to doses of 120 mg . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The inhibition of FXa by Edoxaban impurity 4 results in a reduction in the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) . It is also indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .

Action Environment

The action of Edoxaban impurity 4 can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires a dose reduction to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of Edoxaban impurity 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Edoxaban impurity 4 involves the synthesis of Edoxaban itself. The process typically includes the reaction of Edoxaban free base with p-toluensulfonic acid in an appropriate solvent system, such as acetonitrile and water. The product is then crystallized from the reaction mixture .

Industrial Production Methods: Industrial production of Edoxaban impurity 4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent ratios, to ensure the consistent formation of the impurity. Additional purification steps, such as recrystallization, are employed to isolate the impurity with high purity .

Chemical Reactions Analysis

Types of Reactions: Edoxaban impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Edoxaban impurity 4 has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: Edoxaban impurity 4 is unique in its specific formation pathway and chemical structure. Compared to other impurities, it may have different stability profiles and reactivity under various conditions. Understanding these differences is crucial for ensuring the quality and safety of Edoxaban as a pharmaceutical product .

Properties

IUPAC Name

tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDLJNAWLBVIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate

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